

# Spectroscopic Profile of Propane-1,2,3-triamine: A Technical Guide

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## Compound of Interest

Compound Name: Propane-1,2,3-triamine

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This technical guide provides a comprehensive overview of the spectroscopic data for **propane-1,2,3-triamine** (also known as 1,2,3-triaminopropane), a versatile tripodal ligand and building block in organic and coordination chemistry. This document compiles available data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting it in a structured format for easy reference and comparison. Detailed experimental protocols, where available, are also provided to aid in the replication and interpretation of these analytical techniques.

## Introduction

**Propane-1,2,3-triamine** ( $C_3H_{11}N_3$ , Molar Mass: 89.14 g/mol) is a key organic compound featuring a three-carbon backbone with primary amine groups attached to each carbon.[1] Its ability to act as a tridentate ligand has led to its use in the synthesis of various coordination complexes and functional materials.[1] A thorough understanding of its spectroscopic properties is fundamental for its characterization, purity assessment, and for studying its interactions in various chemical and biological systems.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from NMR, IR, and Mass Spectrometry of **propane-1,2,3-triamine**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **propane-1,2,3-triamine** in solution. The molecule possesses two distinct types of carbon environments and, due to chirality at the C2 position, diastereotopic protons in the methylene groups, leading to complex splitting patterns in the  $^1\text{H}$  NMR spectrum.

Table 1: Predicted  $^1\text{H}$  NMR Data for **Propane-1,2,3-triamine**

Protons	Chemical Shift ( $\delta$ , ppm) Range	Multiplicity	Notes
-NH <sub>2</sub>	1.0 - 3.0	Broad Singlet	Chemical shift is concentration and solvent dependent.
H-1, H-3 (CH <sub>2</sub> )	2.5 - 2.9	Multiplet	Diastereotopic protons, complex coupling is expected.
H-2 (CH)	2.8 - 3.2	Multiplet	Complex coupling with adjacent methylene protons.

Table 2: Predicted  $^{13}\text{C}$  NMR Data for **Propane-1,2,3-triamine**

Carbon	Chemical Shift ( $\delta$ , ppm) Range
C-1, C-3	45 - 55
C-2	50 - 60

Note: The predicted data is based on typical chemical shift ranges for similar aliphatic amines. Experimental values may vary depending on the solvent and other experimental conditions.

## Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in **propane-1,2,3-triamine**. The characteristic vibrations of the amine (N-H) and alkyl (C-H, C-N) groups are summarized below.

Table 3: Key IR Absorption Bands for **Propane-1,2,3-triamine**

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Functional Group	Intensity
3300 - 3500	N-H Stretching	Primary Amine	Medium - Strong
2850 - 2960	C-H Stretching	Alkyl	Medium
1590 - 1650	N-H Bending (Scissoring)	Primary Amine	Medium
1450 - 1470	C-H Bending	Alkyl	Medium
1050 - 1200	C-N Stretching	Aliphatic Amine	Medium - Weak

## Mass Spectrometry (MS)

Mass spectrometry of **propane-1,2,3-triamine** provides information about its molecular weight and fragmentation pattern upon ionization.

Table 4: Mass Spectrometry Data for **Propane-1,2,3-triamine**

m/z	Ion	Notes
89	[C <sub>3</sub> H <sub>11</sub> N <sub>3</sub> ] <sup>+•</sup>	Molecular Ion (M <sup>+•</sup> )[1]
72	[M - NH <sub>3</sub> ] <sup>+•</sup>	Loss of an ammonia molecule.
58	[M - CH <sub>4</sub> N] <sup>+•</sup>	Alpha-cleavage.
44	[C <sub>2</sub> H <sub>6</sub> N] <sup>+</sup>	Common fragment for primary amines.
30	[CH <sub>4</sub> N] <sup>+</sup>	Common fragment for primary amines.

## Experimental Protocols

Detailed experimental procedures are crucial for obtaining high-quality and reproducible spectroscopic data. The following sections outline general protocols for the analysis of **propane-1,2,3-triamine**.

### NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **propane-1,2,3-triamine** in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{D}_2\text{O}$ , or  $\text{DMSO-d}_6$ ) in a 5 mm NMR tube. The choice of solvent can affect the chemical shifts, particularly of the amine protons.
- **Instrumentation:** A standard NMR spectrometer with a proton frequency of 300 MHz or higher is recommended for adequate resolution of the complex multiplets.
- **$^1\text{H}$  NMR Acquisition:**
  - Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
  - Typical spectral width: 0-10 ppm.
  - A relaxation delay of 1-2 seconds is generally sufficient.
- **$^{13}\text{C}$  NMR Acquisition:**
  - Acquire a proton-decoupled  $^{13}\text{C}$  spectrum.
  - Typical spectral width: 0-100 ppm.
  - A longer relaxation delay (e.g., 5 seconds) may be necessary to observe all carbon signals, especially quaternary carbons if present in derivatives.
- **Data Processing:** Process the raw data with appropriate Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

### Infrared (IR) Spectroscopy

- Sample Preparation: As **propane-1,2,3-triamine** is a liquid at room temperature, the neat liquid film method is most appropriate. Place a small drop of the sample between two salt plates (e.g., NaCl or KBr).
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.
- Data Acquisition:
  - Record a background spectrum of the clean, empty salt plates.
  - Record the sample spectrum over the mid-IR range (typically 4000-400  $\text{cm}^{-1}$ ).
  - Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
- Data Processing: The sample spectrum should be ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

## Mass Spectrometry

- Sample Introduction: For a volatile compound like **propane-1,2,3-triamine**, direct infusion or injection into a gas chromatograph (GC) coupled to a mass spectrometer (GC-MS) is a suitable method.
- Ionization: Electron Ionization (EI) at a standard energy of 70 eV is commonly used to generate fragment ions and a molecular ion peak.
- Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio ( $m/z$ ).
- Data Acquisition: Acquire a mass spectrum over a suitable  $m/z$  range (e.g., 10-200 amu).
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. The nitrogen rule (an odd molecular weight indicates an odd number of nitrogen atoms) can be a useful tool.

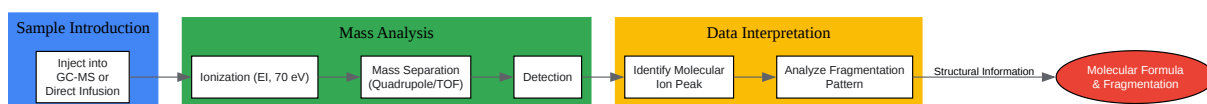
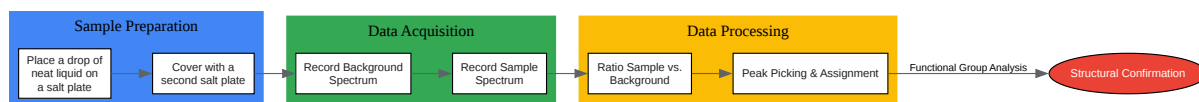
## Visualization of Methodologies

The following diagrams illustrate the general workflows for the spectroscopic analysis of **propane-1,2,3-triamine**.



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### NMR Spectroscopy Workflow



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## References

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